molecular formula C6H3ClF6 B1439254 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene CAS No. 885276-10-8

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

Cat. No.: B1439254
CAS No.: 885276-10-8
M. Wt: 224.53 g/mol
InChI Key: SJCYCPLWJASEGY-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a chemical compound with the molecular formula C6H3ClF6. It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various scientific fields. The compound is typically a liquid at ambient temperature and is used in a variety of chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene typically involves the reaction of hexafluorobutadiene with chlorine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of chlorine to the diene system. The reaction conditions usually include a temperature range of 0-50°C and a pressure of 1-5 atm .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves purification steps such as distillation and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of fluorinated compounds and in specialized industrial processes .

Properties

IUPAC Name

2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCYCPLWJASEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694155
Record name 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-10-8
Record name 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Reactant of Route 2
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Reactant of Route 3
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Reactant of Route 4
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Reactant of Route 5
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Reactant of Route 6
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene

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